(S)-2-Isopropylpiperazine dihydrochloride

Description

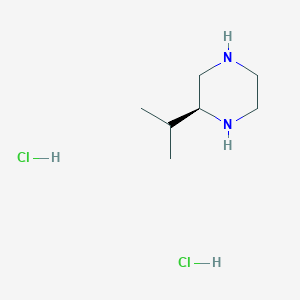

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRELSNCHRZSI-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Isopropylpiperazine Dihydrochloride

Stereoselective Synthesis Pathways

Stereoselective synthesis provides a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in racemic resolutions. For chiral piperazines, these methods focus on establishing the stereocenter at the C2 position during the formation or functionalization of the heterocyclic ring.

Enantioselective Construction of the Piperazine (B1678402) Ring System

Modern organic synthesis offers several powerful methods for the enantioselective construction of the piperazine scaffold. These strategies often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

One prominent method is the asymmetric lithiation-trapping of N-Boc piperazines . This approach functionalizes the intact piperazine ring directly. nih.govacs.org It utilizes a combination of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), and a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.govmdpi.com This reagent pair selectively removes a proton from one of the prochiral α-carbons, creating a configurationally stable carbanion. Subsequent reaction with an electrophile, such as an isopropyl halide, installs the substituent with a high degree of stereocontrol. mdpi.com

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov In this multi-step approach, a piperazin-2-one (B30754) precursor is first synthesized. The asymmetric center is then introduced via a palladium catalyst paired with a chiral ligand, such as a derivative of phosphinooxazoline (PHOX). caltech.edunih.gov The resulting α-substituted piperazin-2-one, which possesses the desired stereochemistry, is then reduced to yield the final chiral piperazine. nih.gov

Furthermore, asymmetric hydrogenation of pyrazine (B50134) derivatives, such as pyrazin-2-ols, presents a direct route to chiral piperazin-2-ones. dicp.ac.cn Using a chiral palladium catalyst, the aromatic pyrazine ring can be hydrogenated with high diastereoselectivity and enantioselectivity. dicp.ac.cn The piperazin-2-one product can then be readily converted to the corresponding chiral piperazine without compromising its optical purity. dicp.ac.cn

| Method | Key Reagents/Catalyst | Substrate Type | General Principle | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine | N-Boc-piperazine | Direct C-H functionalization of the piperazine ring via a chiral ligand-mediated deprotonation. nih.govmdpi.com | Often >90% |

| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-one | Decarboxylative alkylation of a piperazin-2-one precursor, followed by reduction. caltech.edunih.gov | Good to excellent (up to 99%) |

| Asymmetric Hydrogenation | Palladium catalyst / Chiral ligand (e.g., phosphine) | Pyrazin-2-ol | Direct hydrogenation of an aromatic precursor to a chiral piperazin-2-one, followed by reduction. dicp.ac.cn | Up to 90% |

Chiral Auxiliary-Mediated Approaches to Piperazine Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and well-established method for asymmetric synthesis. sigmaaldrich.com

In the context of piperazine synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the formation of the ring or the introduction of a substituent. For example, a synthesis of a chiral 2-methylpiperazine (B152721) was achieved using (R)-(−)-phenylglycinol as the chiral auxiliary. rsc.org The synthesis begins by coupling the auxiliary to an achiral building block, such as N-Boc glycine. The inherent chirality of the auxiliary then directs the stereoselective cyclization to form a protected 2-oxopiperazine intermediate. Subsequent chemical modifications and removal of the auxiliary yield the enantiomerically enriched piperazine. rsc.org

Commonly used chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine. wikipedia.org The general principle involves the formation of an amide bond between the substrate and the auxiliary. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing an incoming reagent, such as an alkyl halide, to attack from the opposite, less-hindered face. wikipedia.org

Racemic Resolution Techniques for Chiral Piperazines

When a stereoselective synthesis is not employed, 2-isopropylpiperazine (B1296634) is produced as a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. libretexts.org Racemic resolution is the process of separating these enantiomers. wikipedia.org Since enantiomers have identical physical properties, this separation is non-trivial and typically relies on converting them into diastereomers, which have different physical properties. jackwestin.com

Diastereomeric Salt Formation and Fractional Crystallization Methods

The most common method for resolving racemic amines like 2-isopropylpiperazine is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction produces a pair of diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent. jackwestin.comlibretexts.org

The choice of resolving agent and solvent is critical for a successful resolution. acs.org Common chiral resolving acids include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt crystallizes out of the solution first, allowing it to be separated by filtration. aiche.org The purified diastereomeric salt is then treated with a base to break the salt and liberate the desired enantiomerically pure amine. libretexts.org Developing an effective resolution process often involves screening a variety of resolving agents and solvent systems to identify conditions that provide high yield and enantiomeric purity. acs.orgunchainedlabs.com

| Factor | Description | Example |

|---|---|---|

| Resolving Agent | An enantiomerically pure chiral compound that reacts with the racemate. For a basic racemate, a chiral acid is used. | Di-p-toluoyl-L-tartaric acid, (+)-Tartaric acid, (-)-Mandelic acid. libretexts.orgchemrxiv.org |

| Solvent System | The solvent or mixture of solvents in which the diastereomeric salts have different solubilities. | Methanol, Ethanol (B145695), Acetonitrile, or mixtures with water. acs.org |

| Stoichiometry | The molar ratio of the resolving agent to the racemate, which can influence the efficiency of the crystallization. | Ratios can be varied (e.g., 0.5 or 1.0 equivalents) to optimize salt formation and purity. acs.org |

| Temperature | Temperature affects solubility and can be controlled to induce crystallization of the desired diastereomeric salt. | Cooling a saturated solution to induce precipitation of the less soluble salt. aiche.org |

Chromatographic Separation Methods for Enantiomeric Resolution

Chromatographic techniques provide a powerful alternative for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). mdpi.com

A CSP is a solid support that has been modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector. jackwestin.com One enantiomer forms a more stable transient diastereomeric complex with the CSP and is retained longer, while the other enantiomer elutes more quickly. This difference in retention time allows for their separation. mdpi.com

A variety of CSPs are commercially available, with many based on polysaccharides like cellulose (B213188) or amylose (B160209) that are derivatized with carbamates. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. For instance, the separation of a diketopiperazine was successfully achieved using an amylose tris(3,5-dimethylphenylcarbamate) stationary phase with a 2-propanol/CO₂ mobile phase in SFC, a technique noted for its rapid analysis times. nih.gov

Biocatalytic and Enzymatic Approaches for Chiral Precursors or Direct Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of (S)-2-Isopropylpiperazine, enzymes can be used either to resolve a racemic precursor or to directly synthesize a chiral intermediate with high enantiopurity. nih.gov

One common biocatalytic method is enzymatic kinetic resolution . In this process, an enzyme, such as a lipase (B570770) or protease, selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the enzyme alcalase has been used for the enzymatic resolution of (S)-(-)-piperazine-2-carboxylic acid, a potential precursor. documentsdelivered.com The enzyme would selectively hydrolyze an ester derivative of the (R)-enantiomer, allowing the unreacted (S)-enantiomer ester to be separated. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

More advanced methods involve asymmetric synthesis using engineered enzymes . Transaminases (TAs), for instance, can transfer an amine group from a donor molecule to a prochiral ketone with exceptional stereoselectivity, producing a chiral amine. nih.gov This could be applied to synthesize a chiral precursor to (S)-2-Isopropylpiperazine. Similarly, amine dehydrogenases (AmDHs) can catalyze the reductive amination of a ketone, also yielding a chiral amine. nih.gov These enzymatic approaches are considered "green" alternatives to traditional chemical methods as they operate under mild aqueous conditions and exhibit high selectivity. nih.gov Chemoenzymatic cascades, which combine biological and chemical reaction steps in one pot, are also being developed to streamline the synthesis of complex chiral molecules like substituted piperidines and piperazines. nih.gov

| Enzyme Class | Reaction Type | Principle | Application Example |

|---|---|---|---|

| Lipases/Proteases | Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Resolution of racemic piperazine-2-carboxylic acid esters. documentsdelivered.com |

| Transaminases (TAs) | Asymmetric Synthesis | Stereoselective transfer of an amino group to a prochiral ketone to form a chiral amine. nih.gov | Synthesis of chiral amine precursors for pharmaceuticals. nih.gov |

| Amine Dehydrogenases (AmDHs) | Asymmetric Synthesis | Stereoselective reductive amination of a ketone using ammonia (B1221849) and a cofactor (NAD(P)H). nih.gov | Production of chiral amines from ketone starting materials. nih.gov |

Derivatization Strategies from Pre-existing Chiral Pools

The synthesis of enantiomerically pure compounds such as (S)-2-Isopropylpiperazine dihydrochloride (B599025) frequently leverages the "chiral pool," which consists of readily available, inexpensive, and enantiopure natural products. Amino acids, in particular, serve as excellent starting materials due to their inherent chirality. For the synthesis of (S)-2-Isopropylpiperazine, the proteinogenic amino acid (S)-valine is the logical precursor, as it possesses the required isopropyl group at the α-carbon with the correct (S)-stereochemistry.

The general strategy involves transforming the carboxylic acid and the α-amino group of (S)-valine into the functionalities required to construct the piperazine ring. This typically requires a multi-step synthetic sequence that preserves the original stereocenter. A common and effective route begins with the conversion of the amino acid into a corresponding 1,2-diamine, which is a key intermediate for building the piperazine core. rsc.org

One established methodology involves a four-step process starting from an α-amino acid. rsc.org This approach focuses on creating an orthogonally protected 1,2-diamine derivative, which can then undergo cyclization. The key transformation is an aza-Michael addition to complete the piperazine ring structure. rsc.org

The synthetic journey from (S)-valine to (S)-2-Isopropylpiperazine can be outlined as follows:

Reduction of the Carboxylic Acid: The carboxylic acid moiety of (S)-valine is reduced to a primary alcohol. This is typically achieved using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄). The amino group is usually protected beforehand (e.g., as a Boc or Cbz derivative) to prevent side reactions. This step yields a chiral amino alcohol, (S)-2-(tert-butoxycarbonylamino)-3-methylbutan-1-ol.

Activation of the Hydroxyl Group: The primary alcohol is converted into a better leaving group, often a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

Introduction of the Second Nitrogen Atom: The activated hydroxyl group is displaced by a nitrogen-containing nucleophile, such as an azide (B81097) or a protected amine, to form a 1,2-diamine precursor.

Cyclization: The final step involves the formation of the piperazine ring. This can be accomplished through various methods, such as reductive amination or intramolecular nucleophilic substitution, to yield the protected (S)-2-Isopropylpiperazine.

Deprotection: The protecting groups on the nitrogen atoms are removed to afford the final (S)-2-Isopropylpiperazine, which is then treated with hydrochloric acid to form the stable dihydrochloride salt.

The following table summarizes a representative synthetic pathway from (S)-valine, based on methodologies reported for the general synthesis of chiral 2-substituted piperazines from amino acids. rsc.orggoogle.com

Table 1: Representative Synthetic Route from (S)-Valine

| Step | Transformation | Key Reagents & Conditions | Intermediate/Product | Reported Yield (Typical) |

|---|---|---|---|---|

| 1 | N-protection | Boc₂O, NaOH, Dioxane/H₂O | N-Boc-(S)-valine | >95% |

| 2 | Carboxylic Acid Reduction | Isobutyl chloroformate, NMM; then NaBH₄, H₂O | (S)-2-(tert-butoxycarbonylamino)-3-methylbutan-1-ol | ~80-90% |

| 3 | Hydroxyl Activation & Azide Substitution | TsCl, Pyridine; then NaN₃, DMF | (S)-1-azido-2-(tert-butoxycarbonylamino)-3-methylbutane | ~70-85% (2 steps) |

| 4 | Azide Reduction & N-Alkylation | H₂, Pd/C; then Bromoacetyl bromide, K₂CO₃ | N-(2-((tert-butoxycarbonyl)amino)-3-methylbutyl)-2-bromoacetamide | ~60-75% (2 steps) |

| 5 | Intramolecular Cyclization & Reduction | 1. NaH, THF; 2. LiAlH₄, THF | N-Boc-(S)-2-Isopropylpiperazine | ~50-65% (2 steps) |

This strategic use of the chiral pool, starting with (S)-valine, ensures that the stereochemical integrity of the target molecule is maintained throughout the synthesis, providing an efficient and reliable method for producing enantiomerically pure (S)-2-Isopropylpiperazine dihydrochloride. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-Valine |

| Lithium aluminum hydride |

| (S)-2-(tert-butoxycarbonylamino)-3-methylbutan-1-ol |

| N-Boc-(S)-valine |

| Isobutyl chloroformate |

| N-methylmorpholine (NMM) |

| Sodium borohydride (B1222165) (NaBH₄) |

| p-Toluenesulfonyl chloride (TsCl) |

| Pyridine |

| Sodium azide (NaN₃) |

| Dimethylformamide (DMF) |

| (S)-1-azido-2-(tert-butoxycarbonylamino)-3-methylbutane |

| Palladium on carbon (Pd/C) |

| Bromoacetyl bromide |

| Potassium carbonate (K₂CO₃) |

| N-(2-((tert-butoxycarbonyl)amino)-3-methylbutyl)-2-bromoacetamide |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| N-Boc-(S)-2-Isopropylpiperazine |

| Hydrochloric acid (HCl) |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| Sodium hydroxide (B78521) (NaOH) |

Application of S 2 Isopropylpiperazine Dihydrochloride in Asymmetric Catalysis

Organocatalytic Applications of (S)-2-Isopropylpiperazine Dihydrochloride (B599025) and Its Derivatives

Current scientific literature does not provide specific examples of (S)-2-Isopropylpiperazine dihydrochloride or its immediate derivatives being employed as standalone organocatalysts for key asymmetric transformations such as Michael additions, aldol (B89426) reactions, or Mannich reactions. Typically, effective organocatalysts for these reactions are bifunctional molecules, incorporating, for example, a thiourea (B124793) or squaramide moiety for hydrogen bonding activation alongside a basic site, such as a tertiary amine. These are often constructed from more established chiral backbones like 1,2-diaminocyclohexane or cinchona alkaloids.

The synthesis of novel chiral catalysts is an active area of research, and it is plausible that derivatives of (S)-2-isopropylpiperazine have been synthesized and tested. However, detailed studies outlining their catalytic activity, including substrate scope, yields, and stereoselectivities (enantiomeric excess and diastereomeric ratios), are not readily found in published papers. For a compound to be considered a viable organocatalyst, it generally needs to demonstrate high efficiency and selectivity across a range of substrates, and such data for catalysts directly derived from (S)-2-isopropylpiperazine is not currently available in the chemical literature.

Therefore, a detailed discussion with research findings and data tables on the organocatalytic applications of this compound and its derivatives cannot be provided at this time due to a lack of specific published research in this area.

S 2 Isopropylpiperazine Dihydrochloride As a Chiral Auxiliary and Resolving Agent

Role in Diastereoselective Transformations and Chirality Transfer Studies

A thorough review of scientific literature and patent databases does not yield specific examples or detailed studies on the application of (S)-2-Isopropylpiperazine dihydrochloride (B599025) as a chiral auxiliary in diastereoselective transformations or chirality transfer studies. While chiral piperazine (B1678402) derivatives are a class of compounds with recognized potential in asymmetric synthesis, research documenting the specific use of the (S)-2-isopropyl substituted variant in this context is not publicly available.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they are typically removed. The effectiveness of a chiral auxiliary is often determined by its ability to induce a high degree of diastereoselectivity, leading to the preferential formation of one diastereomer over another.

Interactive Data Table: Diastereoselective Transformations Data

| Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Given the absence of specific research data, the above table indicates that no information could be found on the use of (S)-2-Isopropylpiperazine dihydrochloride in diastereoselective transformations.

Application in Resolution of Racemic Mixtures of Other Compounds

This compound has been identified as a novel compound with potential application as a racemate splitting reagent. google.comgoogle.com The resolution of racemic mixtures is a critical process in the production of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects.

The process of resolution using a chiral resolving agent involves the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as (S)-2-Isopropylpiperazine. This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be cleaved, yielding the separated, enantiomerically pure forms of the original racemic compound.

A patent describing the synthesis of this compound highlights its potential use as a resolving agent for racemic mixtures. google.comgoogle.com However, the patent does not provide specific examples or detailed data on the resolution of particular racemic compounds using this agent. Therefore, while its potential has been noted, specific research findings detailing its efficacy, the types of compounds it can resolve, and the diastereomeric purity of the resulting salts are not extensively documented in the public domain.

Interactive Data Table: Resolution of Racemic Mixtures Data

| Racemic Compound | Diastereomeric Salt Formed | Separation Method | Enantiomeric Excess (e.e.) of Resolved Compound | Reference |

| Data Not Available | - | - | - | google.comgoogle.com |

| Data Not Available | - | - | - | google.comgoogle.com |

This table reflects that while this compound is proposed as a resolving agent, specific examples of its application in resolving racemic mixtures are not detailed in the available literature.

Mechanistic Investigations of Reactions Involving S 2 Isopropylpiperazine Dihydrochloride

Elucidation of Catalytic Cycles and Proposed Intermediate Structures

In asymmetric catalysis, (S)-2-isopropylpiperazine, the free base form of the dihydrochloride (B599025) salt, would likely serve as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The isopropyl group at the chiral center is crucial for creating a specific three-dimensional environment around the metal's active site. The catalytic cycle for a generic metal-catalyzed reaction, such as asymmetric hydrogenation or transfer hydrogenation, would typically involve the following key steps:

Catalyst Activation: The precatalyst, often a metal complex, reacts with the chiral (S)-2-isopropylpiperazine ligand to form the active chiral catalyst. This may involve the displacement of existing, less strongly bound ligands.

Substrate Coordination: The prochiral substrate coordinates to the metal center of the activated catalyst. The specific orientation of the substrate is influenced by steric and electronic interactions with the chiral ligand.

Stereo-determining Step: This is the crucial step where the new stereocenter is formed. In a hydrogenation reaction, this would be the insertion of hydrogen. The chiral environment created by the (S)-2-isopropylpiperazine ligand dictates the facial selectivity of this step, leading to the preferential formation of one enantiomer.

Product Release: The chiral product dissociates from the metal center, regenerating the active catalyst, which can then enter a new catalytic cycle.

Proposed intermediate structures in these catalytic cycles would feature the metal center complexed with both the (S)-2-isopropylpiperazine ligand and the substrate. For instance, in an iridium-catalyzed imine hydrogenation, a key intermediate would be an iridium hydride species coordinated to the chiral piperazine (B1678402) and the imine substrate. The steric bulk of the isopropyl group would likely direct the hydride transfer to one face of the imine, leading to the enantiomerically enriched amine product.

Role of Chiral Environment in Stereochemical Control and Enantioselection

The enantioselectivity of a reaction catalyzed by a complex of (S)-2-isopropylpiperazine is fundamentally governed by the chiral environment it imposes. The isopropyl group at the C-2 position of the piperazine ring acts as a chiral directing group. This group creates a sterically hindered quadrant in the coordination sphere of the metal catalyst.

The stereochemical control arises from the energetic preference for one diastereomeric transition state over the other. The prochiral substrate will preferentially bind to the catalyst in an orientation that minimizes steric clashes with the bulky isopropyl group. This preferred orientation positions one of the two enantiotopic faces of the substrate for the subsequent chemical transformation, leading to a high enantiomeric excess of the product.

Mechanistic insights from studies on similar chiral ligands suggest that hydrogen-bonding interactions can also play a critical role in achieving high enantioselectivity. For example, in the asymmetric synthesis of morpholines and piperazines, hydrogen bonding between the substrate and the ligand of the catalyst was found to be crucial for high levels of stereocontrol. acs.org In the case of (S)-2-isopropylpiperazine, the N-H protons of the piperazine ring could potentially engage in hydrogen bonding with the substrate, further locking it into a specific conformation for the stereoselective reaction.

The table below illustrates the expected impact of the chiral ligand on the energy of the transition states leading to the two possible enantiomeric products.

| Transition State | Interaction with Chiral Ligand | Relative Energy | Favored Product |

|---|---|---|---|

| Pro-(R) | Favorable (lower steric hindrance) | Lower | R-enantiomer |

| Pro-(S) | Unfavorable (higher steric hindrance) | Higher | S-enantiomer |

This is a generalized representation. The actual favored product (R or S) would depend on the specific reaction and substrate.

Spectroscopic and Kinetic Studies of Catalyst-Substrate Interactions

To rigorously establish the reaction mechanism and the nature of the catalyst-substrate interactions, a combination of spectroscopic and kinetic studies would be essential.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can be employed to observe the formation of the active catalyst and its intermediates. Techniques like 1H, 13C, and 31P NMR (if a phosphine (B1218219) co-ligand is present) can provide structural information about the species in solution. Titration experiments monitored by NMR can help determine the binding constants between the catalyst and the substrate.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring changes in the vibrational frequencies of functional groups involved in bonding to the metal center, such as the C=O or C=N bond of a substrate. rsc.org This can provide evidence for substrate coordination and activation.

X-ray Crystallography: Single-crystal X-ray diffraction of stable intermediates or the catalyst itself can provide precise structural information, confirming the coordination geometry and the conformation of the chiral ligand.

Kinetic Studies:

The following table summarizes the types of data that can be obtained from these studies:

| Experimental Technique | Type of Data Obtained | Mechanistic Insight |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants, NOE correlations | Structure of intermediates, catalyst-substrate binding |

| IR Spectroscopy | Vibrational frequencies | Substrate coordination and activation |

| X-ray Crystallography | Bond lengths, bond angles, solid-state conformation | Precise structure of catalyst and stable intermediates |

| Kinetic Studies | Reaction rates, reaction orders, activation parameters | Rate law, identification of the rate-determining step |

Theoretical and Computational Studies on S 2 Isopropylpiperazine Dihydrochloride

Quantum Chemical Calculations of Conformation and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and electronic characteristics of molecules like (S)-2-Isopropylpiperazine dihydrochloride (B599025). These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's preferred conformations and the distribution of electrons, which are fundamental to its reactivity and interactions.

Conformational analysis of the piperazine (B1678402) ring, a core component of the title compound, reveals that it typically adopts a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can reside in either an axial or equatorial position. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in many instances. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov In the case of (S)-2-Isopropylpiperazine dihydrochloride, the protonation of the nitrogen atoms and the presence of the bulky isopropyl group are expected to significantly influence the conformational equilibrium. The relative energies of the axial and equatorial conformers can be calculated to determine the most stable arrangement.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding the molecule's chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. nih.gov A larger energy gap suggests higher stability. These parameters, along with the molecular electrostatic potential (MEP), can be computed to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For piperazine derivatives, the nitrogen atoms are typically the most nucleophilic centers.

Below is a hypothetical data table summarizing the results of DFT calculations on the conformational and electronic properties of this compound.

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | 0 | 1.5 |

| Dipole Moment (Debye) | 3.2 | 2.8 |

| HOMO Energy (eV) | -8.5 | -8.7 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 7.3 | 7.6 |

Molecular Modeling of Ligand-Metal Complexes and Transition State Geometries

The piperazine moiety is a well-known coordinating agent in inorganic chemistry, capable of forming stable complexes with a variety of metal ions. nih.govbiointerfaceresearch.com Molecular modeling techniques, including DFT and molecular mechanics, are employed to investigate the structure, stability, and bonding in such ligand-metal complexes. For this compound, the two nitrogen atoms of the piperazine ring can act as a bidentate ligand, coordinating to a metal center.

Computational studies can predict the preferred coordination geometry of the metal complex, which can range from tetrahedral to octahedral, depending on the metal ion and other coordinating ligands. mdpi.comfrontiersin.org The bond lengths and angles between the metal and the nitrogen atoms of the piperazine ligand can be calculated, providing insights into the strength and nature of the coordination bond. mdpi.com Furthermore, the electronic structure of the complex, including the d-orbital splitting of the metal center, can be analyzed to understand its magnetic and spectroscopic properties.

In the context of catalysis, where this compound might act as a chiral ligand, understanding the geometry of transition states is crucial for explaining the stereochemical outcome of a reaction. Computational methods can be used to locate and characterize the transition state structures for different reaction pathways. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be predicted. The geometry of the transition state reveals the key interactions between the catalyst, substrates, and the chiral ligand that are responsible for stereochemical induction.

A representative data table for a hypothetical metal complex is shown below.

| Property | Value |

| Coordination Number | 6 |

| Geometry | Distorted Octahedral |

| M-N1 Bond Length (Å) | 2.15 |

| M-N2 Bond Length (Å) | 2.18 |

| N1-M-N2 Angle (°) | 85.2 |

| Binding Energy (kcal/mol) | -45.7 |

Prediction of Enantioselectivity via Computational Methods

Computational chemistry offers powerful tools for predicting and understanding the enantioselectivity of asymmetric reactions catalyzed by chiral ligands such as this compound. rsc.org Accurately predicting the enantiomeric excess (ee) of a reaction is a challenging task due to the small energy differences between the diastereomeric transition states that determine the product distribution. rsc.org

The general approach involves several steps. First, a thorough conformational search of the chiral catalyst and its complexes with the reactants is performed to identify all low-energy conformers. Subsequently, the reaction mechanism is elucidated, and the transition states for the formation of both enantiomers are located on the potential energy surface. The free energies of these transition states are then calculated with a high level of theory. The predicted enantiomeric excess can be determined from the difference in the free energies of the diastereomeric transition states (ΔΔG‡) using the following equation:

ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)

where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, R is the gas constant, and T is the temperature.

This computational approach not only predicts the outcome of a reaction but also provides a detailed molecular-level understanding of the origins of enantioselectivity. beilstein-journals.org By analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, in the transition state structures, researchers can identify the key factors that control the stereochemical outcome. This knowledge can then be used to rationally design more effective chiral ligands and catalysts.

A hypothetical data table summarizing the computational prediction of enantioselectivity for a reaction catalyzed by a complex of (S)-2-Isopropylpiperazine is presented below.

| Parameter | Value |

| ΔG‡ (R-product) (kcal/mol) | 20.5 |

| ΔG‡ (S-product) (kcal/mol) | 22.0 |

| ΔΔG‡ (kcal/mol) | 1.5 |

| Predicted ee (%) | 90 |

| Experimental ee (%) | 88 |

Advanced Characterization and Analytical Methods for S 2 Isopropylpiperazine Dihydrochloride Research

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination

Determining the enantiomeric purity is a critical step in the quality control of chiral molecules. unife.it Chiral HPLC and GC are the premier techniques for separating and quantifying enantiomers, providing high-resolution analysis. unife.itnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioseparation of pharmaceutical compounds. unife.it The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com For piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. mdpi.commdpi.com The method involves dissolving the (S)-2-Isopropylpiperazine dihydrochloride (B599025) sample in a suitable solvent and injecting it into the HPLC system. The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) and a buffer, is optimized to achieve baseline separation of the (S)- and (R)-enantiomers. derpharmachemica.com Detection is commonly performed using a UV detector. The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the two enantiomers.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides chiral recognition sites for enantiomeric separation. |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions for good resolution and efficiency. |

| Mobile Phase | Ethanol/Diethylamine (99.9:0.1, v/v) | The organic solvent elutes the compounds, while the amine modifier improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. |

| Column Temperature | 25°C | Maintained constant to ensure reproducible retention times. |

| Detection Wavelength | 230 nm | Wavelength for UV absorbance detection of the piperazine moiety. |

| Injection Volume | 10 µL | Standard volume for introducing the sample onto the column. |

Gas Chromatography (GC)

Enantioselective GC is another powerful technique, particularly for volatile compounds. nih.gov Since (S)-2-Isopropylpiperazine dihydrochloride is a salt and not readily volatile, derivatization is a necessary prerequisite. The amine functional groups can be derivatized with a chiral or achiral reagent, such as trifluoroacetic anhydride, to produce a more volatile and thermally stable derivative. nih.gov The resulting derivative is then analyzed on a column coated with a chiral stationary phase, often based on modified cyclodextrins. researchgate.net The separation principle is based on the differential diastereomeric interactions between the derivatized enantiomers and the CSP. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability of the analyte. |

| Chiral Stationary Phase (CSP) | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | Forms transient diastereomeric complexes with the derivatized enantiomers, allowing for separation. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the analyte through the column. |

| Temperature Program | Initial temp 100°C, ramp to 200°C at 5°C/min | Optimized temperature gradient to separate enantiomers effectively. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. |

Advanced Spectroscopic Techniques (e.g., Circular Dichroism (CD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

While chromatography can determine enantiomeric purity, it does not inherently reveal the absolute configuration (the specific (S) or (R) arrangement). Advanced spectroscopic methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are employed for the unambiguous assignment of stereochemistry. researchgate.net

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. researchgate.net The practical application involves experimentally measuring the VCD spectrum of (S)-2-Isopropylpiperazine and comparing it to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net A good match between the experimental spectrum and the spectrum calculated for the (S)-enantiomer confirms its absolute configuration. VCD is particularly powerful for molecules in solution, providing detailed information about their conformation and stereochemistry. rsc.org

Circular Dichroism (CD)

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the spectrum. It measures the differential absorption of circularly polarized light by chromophores within the chiral molecule. While the piperazine ring itself may not have strong chromophores in the accessible UV range, derivatization with a chromophore-containing group can be employed. The resulting CD spectrum can then be used, in conjunction with computational methods, to assign the absolute configuration at the stereocenter.

| Step | Description | Outcome |

|---|---|---|

| 1. Sample Preparation | Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃ for the free base). | A solution of known concentration for spectral analysis. |

| 2. Experimental Measurement | Acquire the VCD and infrared absorption spectra using a specialized VCD spectrometer. | An experimental VCD spectrum showing positive and negative bands characteristic of the molecule's vibrations. |

| 3. Computational Modeling | Perform DFT calculations (e.g., at the B3LYP/6-31G* level) for one enantiomer (e.g., the (S)-isomer) to predict its theoretical VCD spectrum. researchgate.net | A calculated VCD spectrum for a known absolute configuration. |

| 4. Spectral Comparison | Visually and mathematically compare the experimental VCD spectrum with the computationally predicted spectrum. | A match confirms the absolute configuration. A mirror-image spectrum would indicate the opposite enantiomer. |

Crystallographic Analysis of Chiral Derivatives and Metal Complexes

X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, bond lengths, and bond angles. However, obtaining single crystals of a dihydrochloride salt suitable for diffraction can be challenging.

Crystallography of Chiral Derivatives

To facilitate crystallization and structure determination, (S)-2-Isopropylpiperazine can be converted into a crystalline derivative. This often involves reacting the amine with a chiral or achiral reagent that induces crystallinity. For example, forming an amide or a urea (B33335) derivative can lead to well-ordered crystals. If an achiral reagent is used, the absolute configuration can be determined using anomalous dispersion methods, provided the crystal quality is high.

Crystallography of Metal Complexes

Piperazine moieties are excellent ligands for forming coordination complexes with transition metals. biointerfaceresearch.com Reacting (S)-2-Isopropylpiperazine with metal salts (e.g., copper(II), zinc(II), or nickel(II) chlorides) can yield stable, crystalline metal complexes. nih.govmdpi.com The inclusion of a metal atom, particularly a heavier one, simplifies the determination of the absolute configuration through anomalous scattering effects. The resulting crystal structure reveals not only the stereochemistry of the piperazine ligand but also the coordination geometry around the metal center. biointerfaceresearch.com Analysis of the crystal structure of a synthesized compound, for instance, can reveal a monoclinic space group and provide precise unit cell parameters. bas.bg

| Parameter | Example Data | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 12.5 Å, b = 11.2 Å, c = 14.1 Å, β = 98.5° | Precise dimensions of the repeating unit in the crystal lattice. bas.bg |

| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct assignment of the absolute stereochemistry. |

| Bond Lengths/Angles | C-N: ~1.47 Å, C-C: ~1.53 Å | Provides exact measurements of the molecular geometry. |

| Torsional Angles | Defines the conformation of the piperazine ring (e.g., chair conformation). | Reveals the 3D shape and spatial arrangement of atoms. |

Future Directions and Emerging Research Avenues for S 2 Isopropylpiperazine Dihydrochloride

Integration into Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains the essential parts of all the initial reactants, represent a highly efficient approach to molecular complexity. nih.govnih.gov Similarly, domino or cascade reactions, where a series of intramolecular reactions are triggered by a single event, offer an elegant pathway to complex molecular architectures. acs.orgacs.org

The chiral nature of (S)-2-isopropylpiperazine makes it an excellent candidate for use as a chiral building block or catalyst in these sophisticated reaction sequences. Future research will likely explore its incorporation into well-established MCRs, such as the Ugi and Passerini reactions, to generate libraries of novel, stereochemically enriched compounds. The diamine structure of the piperazine (B1678402) ring could allow it to act as a key component, directing the stereochemical outcome of the reaction.

Table 1: Hypothetical Asymmetric Ugi Four-Component Reaction Employing a Derivative of (S)-2-Isopropylpiperazine as the Chiral Amine Component

| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 92 | >95:5 | 98 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | 88 | >95:5 | 97 |

| 3 | Isovaleraldehyde | Benzyl isocyanide | Acetic Acid | 85 | 90:10 | 95 |

| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | Propionic Acid | 90 | >95:5 | 99 |

This table is illustrative and presents hypothetical data to demonstrate the potential of (S)-2-isopropylpiperazine derivatives in asymmetric multicomponent reactions.

Exploration of Novel Reaction Scaffolds and Expanded Substrate Scope

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.orgnih.gov The introduction of a chiral isopropyl group at the C-2 position creates a unique stereochemical and electronic environment that can be exploited in the design of novel catalysts and ligands for asymmetric synthesis.

Future research will likely focus on utilizing (S)-2-isopropylpiperazine as a ligand for a wide range of transition metals (e.g., palladium, rhodium, iridium, copper) to catalyze novel asymmetric transformations. organic-chemistry.orgdicp.ac.cnrsc.org The steric hindrance provided by the isopropyl group could be crucial for achieving high enantioselectivity in reactions that are challenging for existing catalysts.

Moreover, there is significant potential to expand the substrate scope of known catalytic reactions using ligands derived from (S)-2-isopropylpiperazine. nih.govmdpi.com For example, catalysts bearing this ligand might be effective for the asymmetric hydrogenation of previously difficult-to-reduce substrates or for C-H functionalization reactions on complex molecules. acs.orgencyclopedia.pubresearchgate.net The development of such catalysts would provide synthetic chemists with powerful new tools for the construction of complex chiral molecules. nih.govmonash.edu

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. nih.gov Future research on (S)-2-isopropylpiperazine dihydrochloride (B599025) will undoubtedly be influenced by these principles.

One area of focus will be the development of more sustainable synthetic routes to the compound itself. This could involve starting from renewable feedstocks, utilizing biocatalytic methods, or employing catalytic reactions that minimize waste and energy consumption. rsc.orgclockss.org For example, enzymatic resolutions or asymmetric biocatalytic amination could provide efficient and environmentally friendly pathways to enantiomerically pure 2-isopropylpiperazine (B1296634).

Q & A

Basic Research Questions

Q. What are the standard analytical methods to determine the purity of (S)-2-Isopropylpiperazine dihydrochloride in pharmaceutical research?

- Methodology : Pharmacopeial guidelines (e.g., USP) recommend chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a system using triethylamine and pyridine derivatives as mobile phases can resolve impurities, with detection under UV light at 254 nm . Quantitative analysis involves comparing sample spots against reference standards, ensuring purity meets the 98.5–100.5% anhydrous basis threshold .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For example, ¹H NMR can verify stereochemistry by analyzing coupling constants of the isopropyl group, while MS confirms molecular weight (e.g., [M+H]+ ion at m/z 195.1 for the free base). X-ray crystallography may resolve chiral centers if ambiguities arise .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Refer to safety data sheets (SDS) for hazard mitigation:

- Use fume hoods to avoid inhalation of decomposition products (e.g., HCl gas, nitrogen oxides) .

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight containers at room temperature to limit hygroscopic degradation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize by-products?

- Methodology :

- Reagent Selection : Use enantioselective catalysts (e.g., chiral auxiliaries) during piperazine ring formation to enhance stereochemical purity .

- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reaction times.

- Purification : Recrystallization from ethanol/water mixtures reduces residual solvents and unreacted precursors. Reported yields for similar piperazine derivatives exceed 85% under optimized conditions .

Q. What experimental strategies address contradictions in stability data for this compound under varying pH conditions?

- Methodology :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Data Analysis : Use Arrhenius modeling to predict shelf-life. For example, degradation rates may spike at pH >8 due to dehydrochlorination, requiring pH-adjusted formulations in biological assays .

Q. How do environmental factors influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine nitrogen.

- Temperature Control : Reactions at 60°C improve coupling efficiency with aryl halides while avoiding thermal decomposition.

- Catalytic Systems : Palladium/copper co-catalysts (e.g., Pd(OAc)₂/CuI) facilitate C–N bond formation, as demonstrated in analogous piperazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.